Cas no 2763584-72-9 (rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride)

This compound is a hydrochloride salt of racemic (1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane. Its key advantage lies in its specific bicyclic structure containing an azetidine nitrogen atom within the [2.2.1]heptene framework. The defined (1R,4R,5R) stereochemistry is crucial for this particular stereoisomer set within the racemate. The presence of the 5-methyl substituent adds structural diversity. The hydrochloride salt formation provides enhanced water solubility and physical stability compared to the free base, which are important factors for handling and potential formulation purposes in various chemical or research contexts requiring this specific stereoisomeric mixture in salt form.
rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride structure
2763584-72-9 structure
Product Name:rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride
CAS No:2763584-72-9
MF:C7H14ClN
MW:147.645761013031
CID:5835752
PubChem ID:165979404
Update Time:2025-06-16

rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2763584-72-9
    • rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride
    • EN300-37346879
    • Inchi: 1S/C7H13N.ClH/c1-5-2-7-3-6(5)4-8-7;/h5-8H,2-4H2,1H3;1H/t5-,6+,7-;/m1./s1
    • InChI Key: AJLFTSVATQLEOU-FNCXLRSCSA-N
    • SMILES: Cl.N1C[C@@H]2C[C@H]1C[C@H]2C

Computed Properties

  • Exact Mass: 147.0814771g/mol
  • Monoisotopic Mass: 147.0814771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 101
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride Pricemore >>

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Additional information on rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride

Rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane Hydrochloride (CAS No. 2763584-72-9): A Comprehensive Overview

Rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride (CAS No. 2763584-72-9) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of azabicyclic compounds, which are known for their diverse biological activities and structural flexibility.

The structure of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride features a bicyclic ring system with a nitrogen atom incorporated into one of the rings, making it a valuable scaffold for the development of novel drugs. The presence of the methyl group at the 5-position and the hydrochloride salt form contribute to its solubility and stability, which are crucial factors in pharmaceutical formulations.

Recent studies have highlighted the potential of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride in various therapeutic areas. One notable application is in the treatment of neurological disorders, particularly those involving neurotransmitter imbalances. Research has shown that this compound can modulate specific receptors in the central nervous system (CNS), potentially offering new avenues for treating conditions such as anxiety, depression, and neurodegenerative diseases.

In a study published in the *Journal of Medicinal Chemistry* in 2023, researchers investigated the binding affinity and selectivity of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride for various G protein-coupled receptors (GPCRs). The results indicated that this compound exhibits high affinity for serotonin receptors (5-HT1A and 5-HT4) and moderate affinity for dopamine receptors (D1 and D4). These findings suggest that rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride could be a promising lead compound for developing new treatments for psychiatric disorders.

Beyond its potential in CNS disorders, rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride has also shown promise in other therapeutic areas. For instance, preliminary studies have explored its anti-inflammatory properties and potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The compound's ability to modulate immune responses and reduce inflammation could make it a valuable addition to existing treatment regimens.

The synthesis of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride has been optimized to improve yield and purity, making it more accessible for large-scale production. Various synthetic routes have been reported in the literature, including asymmetric synthesis methods that aim to produce enantiomerically pure forms of the compound. These advancements in synthetic chemistry are crucial for ensuring that rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride can be manufactured efficiently and cost-effectively.

Clinical trials are currently underway to evaluate the safety and efficacy of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride in human subjects. Early phase I trials have demonstrated favorable pharmacokinetic profiles and low toxicity levels, suggesting that this compound is well-tolerated by patients. Further clinical studies are needed to fully assess its therapeutic potential and determine optimal dosing regimens.

In conclusion, rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride (CAS No. 2763584-72-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for developing new treatments for various diseases and disorders. Ongoing research and clinical trials will continue to shed light on its full therapeutic potential.

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